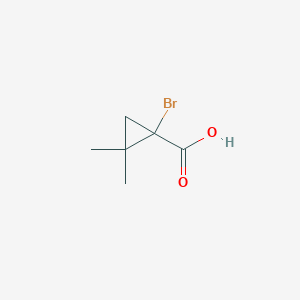

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C6H9BrO2 |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |

InChI Key |

QWWABPIBQUPWPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(C(=O)O)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:

Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.

Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Halogenation of Cyclopropane Carboxylic Acid Esters

-

Reaction : 2,2-Dimethyl-3-formylcyclopropanecarboxylic acid esters react with 1,1,1-trihalotrifluoroethanes (e.g., CF₃CCl₃) in the presence of zinc powder, followed by hydrolysis to yield the brominated carboxylic acid derivative .

-

Mechanism : Zinc mediates the transfer of halogen atoms to the cyclopropane ring, with subsequent hydrolysis unmasking the carboxylic acid group.

-

Example :

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution reactions, though steric hindrance from the dimethyl groups limits reactivity:

-

Steric Effects : The bulky dimethyl groups hinder backside attack in SN2 mechanisms, favoring SN1 pathways in polar solvents.

-

Electronic Effects : The electron-withdrawing carboxylic acid group destabilizes carbocation intermediates, reducing reaction rates compared to simpler bromocyclopropanes .

Elimination and Ring-Opening Reactions

Under basic or thermal conditions, the compound undergoes elimination or cyclopropane ring-opening:

Dehydrohalogenation

-

Heating with KOH in ethanol produces 2,2-dimethylcyclopropene-1-carboxylic acid via HBr elimination :

Ring-Opening with Reducing Agents

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions:

Comparative Reactivity

The compound’s reactivity is benchmarked against related cyclopropane derivatives:

Scientific Research Applications

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropane carboxylic acids are widely studied for their biological activity and synthetic utility. Below is a comparative analysis of key analogs:

Table 1: Comparison of Cyclopropane Carboxylic Acid Derivatives

*Molecular formula inferred from structural analogs.

Metabolic and Environmental Relevance

- Pyrethroid Metabolites : cis-DBCA and trans-DCCA are biomarkers for pyrethroid exposure. cis-DBCA is specific to deltamethrin, while trans-DCCA arises from permethrin and cypermethrin. Their detection in urine (LOD: 0.003 ng/mL) underscores their role in biomonitoring .

- Degradation Pathways : Brominated cyclopropanes may undergo debromination or ring-opening under UV exposure, whereas chlorinated analogs exhibit slower degradation, contributing to environmental persistence .

Biological Activity

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structural features contribute to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is characterized by its cyclopropane ring, which is substituted with a bromine atom and a carboxylic acid functional group. The presence of these groups influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Preliminary research suggests that it may have potential as an anti-inflammatory agent.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be leveraged for therapeutic applications.

Case Studies

-

Study on Bacterial Inhibition :

- A study evaluated the antimicrobial efficacy of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Table 1: Antimicrobial Activity Results

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75

-

Mechanism of Action :

- The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings

A study conducted on animal models demonstrated that administration of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Table 2: Anti-inflammatory Effects

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 120 80 Treated with Compound 60 30

Detailed Findings

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Table 3: Enzyme Inhibition Data

Enzyme IC50 (µM) Acetylcholinesterase 15

Q & A

Q. What are the optimal synthetic routes and conditions for producing 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid with high purity?

The synthesis typically involves bromination of precursors like 2,2-dimethylcyclopropane-1-carboxylic acid under controlled conditions. Key parameters include:

- Temperature control (e.g., −10°C to 25°C) to minimize side reactions from cyclopropane ring strain .

- Use of continuous flow reactors in industrial settings to enhance yield (≥85%) and consistency by maintaining precise reagent ratios and reaction times .

- Purification via recrystallization or column chromatography to isolate the product from byproducts like unreacted starting material or diastereomers .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

- SMILES notation : BrC1C(C(=O)O)C1(C)(C) for precise bonding patterns .

- Spectroscopic techniques :

- NMR (¹H/¹³C) to confirm cyclopropane geometry and substituent positions.

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- X-ray crystallography for absolute stereochemical determination, critical for studying strain-induced reactivity .

Q. Which reagents and reaction types are most effective for functionalizing this compound?

The dual functionality (Br and COOH) enables:

- Nucleophilic substitution (e.g., SN2 with NaOMe/MeOH) to replace Br with methoxy or amine groups .

- Electrophilic addition to the strained cyclopropane ring using HBr or Br₂, forming dibromo derivatives .

- Carboxylic acid derivatization via esterification (e.g., DCC/DMAP) or amide coupling (EDC/HOBt) for bioactivity studies .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of the cyclopropane ring in this compound?

The Baeyer strain (109.5° bond angles vs. ideal 60° for cyclopropane) increases ring tension, lowering activation energy for ring-opening reactions. For example:

- Electrophilic attack at the brominated carbon induces ring cleavage, forming allylic intermediates .

- Nucleophilic substitution at the Br site is accelerated due to adjacent electron-withdrawing COOH groups stabilizing transition states .

Q. How can computational modeling aid in predicting reaction outcomes or designing derivatives?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in ring-opening reactions .

- Retrosynthesis tools (e.g., Reaxys/PISTACHIO databases) propose feasible routes for derivatives like 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, prioritizing steps with >90% atom economy .

Q. How should researchers resolve contradictory data on reaction yields or byproduct formation?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMSO) favor SN2 pathways, while nonpolar solvents (CCl₄) promote elimination .

- Validation methods :

- GC-MS to quantify byproducts (e.g., cyclopropene from elimination).

- Kinetic studies to identify rate-limiting steps under varying pH or temperature .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

Q. How can the biological activity of this compound be explored despite limited data?

Q. What scaling challenges arise when transitioning from batch to flow reactors?

Q. How are byproducts analyzed and repurposed in synthetic workflows?

- Byproduct profiling : Common intermediates like 2,2-dimethylcyclopropane-1-carboxylic acid are isolated via pH-selective extraction .

- Repurposing : Brominated byproducts serve as alkylating agents in Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.